molecular formula C14H10ClN3O5 B11695603 2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide

2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide

Katalognummer: B11695603
Molekulargewicht: 335.70 g/mol
InChI-Schlüssel: WHDFJBDGCCUSBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of nitro groups and a chloro substituent on the benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide typically involves the nitration of a suitable precursor followed by chlorination and amide formation. One common method involves the nitration of 4-methylacetanilide to introduce the nitro groups, followed by chlorination to add the chloro substituent. The final step involves the formation of the amide bond through a reaction with 4-nitrobenzoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in an oxidized state.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of 2-chloro-N-(4-methyl-3-aminophenyl)-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, although these reactions are less common.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups and chloro substituent play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-N-(4-methylphenyl)-4-nitrobenzamide
  • 2-chloro-N-(3-nitrophenyl)-4-nitrobenzamide
  • 2-chloro-N-(4-methyl-3-nitrophenyl)-3-nitrobenzamide

Uniqueness

2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H10ClN3O5

Molekulargewicht

335.70 g/mol

IUPAC-Name

2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide

InChI

InChI=1S/C14H10ClN3O5/c1-8-2-3-9(6-13(8)18(22)23)16-14(19)11-5-4-10(17(20)21)7-12(11)15/h2-7H,1H3,(H,16,19)

InChI-Schlüssel

WHDFJBDGCCUSBY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.